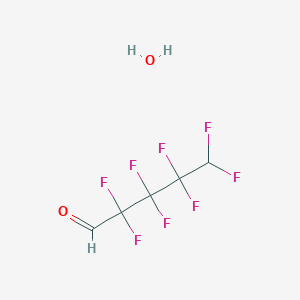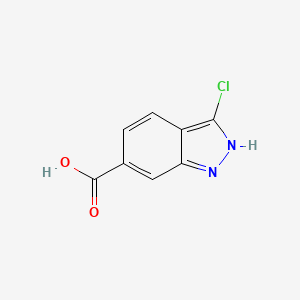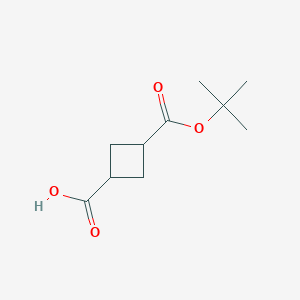
6-(Furan-2-yl)-2-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Furan-2-yl)-2-hydroxypyridine, 95% (6-F2H) is an organic compound belonging to the class of heterocyclic compounds with a molecular formula of C7H7NO2. It is a colorless or white crystalline solid with a melting point of 97-99 °C. 6-F2H is a versatile compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science.
Wissenschaftliche Forschungsanwendungen
6-(Furan-2-yl)-2-hydroxypyridine, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of biologically active compounds such as imidazolines, quinolines, and quinazolines. It is also used in the synthesis of heterocyclic compounds such as pyridazinones and pyrrolidinones. 6-(Furan-2-yl)-2-hydroxypyridine, 95% has also been used in the synthesis of polymers and materials for use in the electronics industry.
Wirkmechanismus
6-(Furan-2-yl)-2-hydroxypyridine, 95% is a versatile compound that can be used in a variety of chemical reactions. The most common reaction is the condensation of 2-hydroxy-pyridine and furan-2-aldehyde in the presence of an acid catalyst. This reaction occurs through a nucleophilic substitution mechanism, where the hydroxyl group of the 2-hydroxy-pyridine attacks the carbonyl group of the furan-2-aldehyde, resulting in the formation of a C-C bond.
Biochemical and Physiological Effects
6-(Furan-2-yl)-2-hydroxypyridine, 95% has not been extensively studied in terms of its biochemical and physiological effects. However, it is known to have some antibacterial, antifungal, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of cancer, although further research is needed to confirm these findings.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-(Furan-2-yl)-2-hydroxypyridine, 95% in laboratory experiments is its versatility. It can be used in a variety of different reactions, making it a useful reagent for organic synthesis. Additionally, 6-(Furan-2-yl)-2-hydroxypyridine, 95% is relatively inexpensive and can be easily obtained from chemical suppliers. The main limitation of using 6-(Furan-2-yl)-2-hydroxypyridine, 95% is that it is not very soluble in water, so it must be used in organic solvents such as ethanol.
Zukünftige Richtungen
The future of 6-(Furan-2-yl)-2-hydroxypyridine, 95% is promising, as it has a wide range of potential applications. Further research is needed to explore its potential uses in the fields of pharmaceuticals, materials science, and organic synthesis. Additionally, more research is needed to explore its potential therapeutic applications, such as in the treatment of cancer. Finally, further research is needed to better understand its biochemical and physiological effects.
Synthesemethoden
6-(Furan-2-yl)-2-hydroxypyridine, 95% can be synthesized by several different methods. The most commonly used method is the condensation of 2-hydroxy-pyridine and furan-2-aldehyde in the presence of an acid catalyst. The reaction is typically carried out in aqueous medium at temperatures between 80-100 °C and yields a yield of 95%.
Eigenschaften
IUPAC Name |
6-(furan-2-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9-5-1-3-7(10-9)8-4-2-6-12-8/h1-6H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODUVOSSXJHPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671725 |
Source


|
| Record name | 6-(Furan-2-yl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41220-24-0 |
Source


|
| Record name | 6-(Furan-2-yl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341806.png)
![3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341810.png)
![tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate](/img/structure/B6341825.png)



![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)






